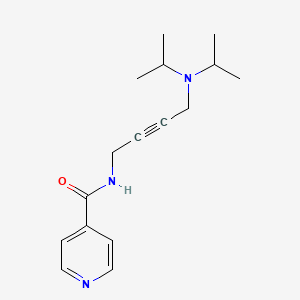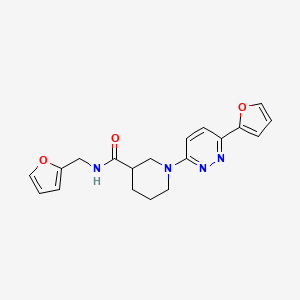![molecular formula C7H12ClNO B2825716 5-Oxa-2-azaspiro[3.5]non-7-ene HCl CAS No. 1823869-00-6](/img/structure/B2825716.png)
5-Oxa-2-azaspiro[3.5]non-7-ene HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is a chemical compound with the CAS Number: 1823869-00-6 . It has a molecular weight of 161.63 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is 1S/C7H11NO.ClH/c1-2-4-9-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 161.63 .Scientific Research Applications
Oxaprozin Pharmacodynamics and Pharmacokinetics
Oxaprozin is recognized for its pharmacodynamic and pharmacokinetic properties, primarily advocated for use in rheumatic and inflammatory conditions. It is distinguished by its once-daily administration convenience and comparable effectiveness to other non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. This highlights the importance of understanding the pharmacological profiles of chemical compounds for therapeutic efficacy in specific medical conditions (Todd & Brogden, 1986).
Oxytocin's Therapeutic Potential
The neuropeptide oxytocin has been explored for its therapeutic use in treating psychopathologies associated with anxiety, fear, and social dysfunctions. Research suggests oxytocin's anxiolytic and antistress effects, indicating the potential for chemical compounds to target neurological pathways for therapeutic purposes (Neumann & Slattery, 2016).
Hydroxycinnamic Acids and Antioxidant Properties
The study of hydroxycinnamic acids (HCAs) exemplifies the exploration of structure-activity relationships in medicinal chemistry, aiming to understand and enhance antioxidant activity. This research underscores the significance of molecular structure in determining the biological activity of chemical compounds, which could be relevant to the study of compounds like "5-Oxa-2-azaspiro[3.5]non-7-ene HCl" (Razzaghi-Asl et al., 2013).
Oxazolone Moieties in Pharmacology
Oxazolone derivatives have been identified for their diverse pharmacological activities, including antimicrobial and anticancer effects. This review of synthetic approaches and biological significance illustrates the broad potential of heterocyclic compounds in drug development, which could inform research into the applications of "this compound" (Kushwaha & Kushwaha, 2021).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can be harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
5-oxa-2-azaspiro[3.5]non-7-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-4-9-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMNEMOGFYWQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC12CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)
![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)




![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)


![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)